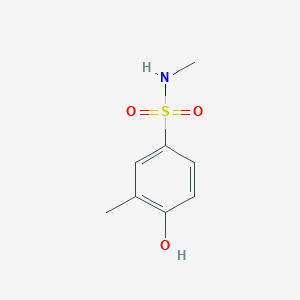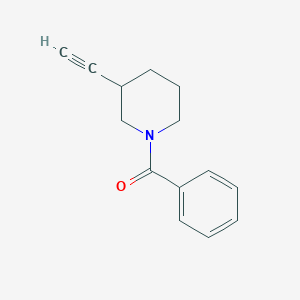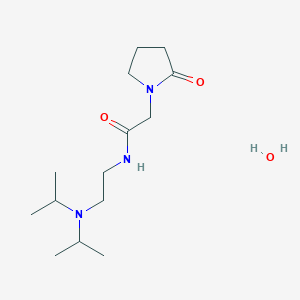
N-decanoylglycine
Overview
Description
N-decanoylglycine is an organic compound classified as an N-acylglycine. It is formed by the acylation of glycine with decanoic acid, resulting in a molecule with the chemical formula C12H23NO3 . This compound is a white crystalline powder that is slightly soluble in water but more soluble in alcohols and ketones . This compound is used in various biochemical experiments and research applications due to its unique properties.
Mechanism of Action
Target of Action
N-Decanoylglycine, also known as Decanoylglycine, is a derivative of glycine . The primary target of this compound is the enzyme glycine N-acyltransferase . This enzyme catalyzes the chemical reaction that involves acyl-CoA and glycine .
Mode of Action
The mode of action of this compound involves its interaction with glycine N-acyltransferase. This enzyme catalyzes the chemical reaction between acyl-CoA and glycine, resulting in the formation of CoA and N-acylglycine . This compound, being an N-acylglycine, is a product of this reaction .
Biochemical Pathways
This compound is involved in the metabolic pathways of fatty acids As a minor metabolite of fatty acids, it plays a role in various biochemical reactions
Pharmacokinetics
It is known that elevated levels of certain acylglycines, including this compound, appear in the urine and blood of patients with various fatty acid oxidation disorders . This suggests that this compound may be metabolized and excreted through these pathways.
Result of Action
The result of this compound’s action is the production of N-acylglycine through the action of glycine N-acyltransferase . Elevated levels of certain acylglycines, including this compound, appear in the urine and blood of patients with various fatty acid oxidation disorders . This indicates that this compound may have a role in these disorders.
Biochemical Analysis
Biochemical Properties
N-decanoylglycine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction between acyl-CoA and glycine to form N-acylglycines, including this compound . This compound interacts with several enzymes and proteins, including peptidylglycine α-amidating monooxygenase (PAM), which is involved in the post-translational modification of peptide hormones . The interaction between this compound and PAM is crucial for the biosynthesis of bioactive peptides, which play essential roles in various physiological processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, this compound has been shown to prevent exercise-induced muscle damage, highlighting its potential as an ergogenic dietary substance . The compound’s impact on cell signaling pathways and gene expression is mediated through its interactions with specific enzymes and proteins, which modulate these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins, leading to various biochemical effects. One of the key enzymes it interacts with is peptidylglycine α-amidating monooxygenase (PAM), which catalyzes the hydroxylation and subsequent amidation of glycine-extended peptides . This interaction is crucial for the production of bioactive peptides, which are involved in numerous physiological functions. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can occur through enzymatic processes . Long-term exposure to this compound has been observed to influence cellular metabolism and function, with potential implications for its use as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance physical performance and prevent muscle damage . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models have provided valuable insights into the threshold effects and potential toxicity of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine . This enzyme plays a crucial role in the formation of N-acylglycines, including this compound. The compound’s involvement in metabolic pathways highlights its significance in maintaining cellular homeostasis and energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues . The distribution of this compound is influenced by its interactions with transporters and binding proteins, which determine its localization and concentration within the body.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-decanoylglycine can be synthesized through the reaction of decanoyl chloride with glycine . The reaction typically involves the following steps:
Preparation of Decanoyl Chloride: Decanoic acid is reacted with thionyl chloride to produce decanoyl chloride.
Acylation of Glycine: The decanoyl chloride is then reacted with glycine in the presence of a base such as sodium hydroxide to form this compound.
The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-decanoylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: This compound can participate in substitution reactions where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Decanoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
N-decanoylglycine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-decanoylglycinate: The conjugate base of N-decanoylglycine, which shares similar properties but differs in its ionic state.
N-dodecanoylglycine: Another N-acylglycine with a longer acyl chain, which may exhibit different solubility and reactivity properties.
Uniqueness
This compound is unique due to its specific acyl chain length, which influences its solubility, reactivity, and biological activity. Its ability to inhibit bacterial growth and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
2-(decanoylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRYZYASRAUROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314674 | |
| Record name | N-(1-Oxodecyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Decanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14305-32-9 | |
| Record name | N-(1-Oxodecyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14305-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Oxodecyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Decanoylglycine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH5U4S6JEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B3102930.png)
![5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3102932.png)


![N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine](/img/structure/B3102957.png)



![{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane](/img/structure/B3102996.png)

![4-[(R)-Amino-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B3103010.png)



